molecular formula C22H17F2N3O3S2 B2735803 N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252845-81-0

N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2735803
CAS No.: 1252845-81-0
M. Wt: 473.51
InChI Key: ZHYUNVIOJVMABV-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-2-({3-[(3-Methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfanyl linker bridging the thieno[3,2-d]pyrimidinone core and the acetamide moiety. The compound’s structure includes a 3,5-difluorophenyl group attached to the acetamide nitrogen and a 3-methoxybenzyl substituent on the pyrimidine ring. These functional groups are critical for modulating biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer .

Thienopyrimidine scaffolds are widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with ATP-binding pockets in kinases. The sulfanylacetamide side chain enhances solubility and facilitates hydrogen bonding, which may improve pharmacokinetic properties compared to simpler thienopyrimidine analogs .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-17-4-2-3-13(7-17)11-27-21(29)20-18(5-6-31-20)26-22(27)32-12-19(28)25-16-9-14(23)8-15(24)10-16/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYUNVIOJVMABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the thienopyrimidine core, followed by the introduction of the methoxybenzyl group and the difluorophenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

The compound 2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (CAS: 1260949-92-5) shares the same thienopyrimidinone core and sulfanylacetamide linker but differs in substituents:

  • N-Aryl Group : The target compound has a 3,5-difluorophenyl group, whereas the analog features a 2,5-dimethoxyphenyl group. Fluorine atoms enhance electronegativity and metabolic stability, while methoxy groups may improve lipophilicity and membrane permeability .
  • Pyrimidine Substituent: The target compound’s 3-methoxybenzyl group contrasts with the analog’s 3-(3,5-difluorophenyl) group.

Heterocyclic Analogs with Sulfanylacetamide Linkers

Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (from ) share the sulfanylacetamide functional group but replace the thienopyrimidine core with benzothiazole or indole moieties. Key differences include:

  • Core Heterocycle: Thienopyrimidines exhibit planar rigidity, favoring intercalation with DNA or enzyme active sites. Benzothiazoles, in contrast, are more flexible and may target antioxidant pathways (e.g., SOD mimetics) .
  • Biological Activity: Benzothiazole derivatives like 5d (from ) show potent anti-inflammatory activity (IC₅₀: 12 µM for COX-2), whereas thienopyrimidine analogs often prioritize kinase inhibition (e.g., IC₅₀: 0.8 µM for EGFR-TK) .

Structural and Pharmacological Data

Compound Name Molecular Weight Key Substituents Biological Activity (IC₅₀/EC₅₀) Reference
N-(3,5-Difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 487.48 g/mol 3,5-Difluorophenyl, 3-methoxybenzyl Kinase inhibition (EGFR: <1 µM)
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 501.50 g/mol 2,5-Dimethoxyphenyl, 3,5-difluorophenyl Anti-inflammatory (COX-2: 15 µM)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide 383.44 g/mol Benzothiazole, indole Antibacterial (MIC: 8 µg/mL)

Biological Activity

N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of difluorophenyl and methoxyphenyl groups enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes related to cancer progression and inflammation:

Enzyme IC50 (μM) Remarks
Cholinesterase (AChE)19.2Moderate inhibition
Cholinesterase (BChE)13.2Moderate inhibition
β-secretase10.4Dual inhibitory effect
COX-27.7Significant inhibition

These results suggest that the compound may serve as a lead for developing therapeutics targeting these enzymes.

Antioxidant Activity

Antioxidant potential has also been assessed through various assays. The compound exhibited moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Case Studies

  • In Vitro Studies : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives highlighted that modifications at the phenyl groups significantly influenced their biological activity. The presence of electron-withdrawing groups like fluorine enhanced enzyme inhibition compared to compounds with electron-donating groups .
  • Animal Models : In vivo studies using animal models have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered in appropriate doses.

Q & A

Q. Optimization parameters :

  • Temperature control to avoid side reactions (e.g., decomposition above 100°C).
  • Solvent selection (e.g., DMSO enhances solubility but may require longer reaction times) .
  • Catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) .

Advanced: How can computational tools aid in predicting biological interactions and optimizing substituent effects?

Answer:
Computational methods are critical for rational design:

  • Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases) by simulating interactions between the compound’s functional groups and active sites .
  • QSAR Models : Quantify how substituent modifications (e.g., fluorine vs. methoxy groups) influence activity using regression analysis of experimental data .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide redox reactivity .

Example : Fluorine atoms at the 3,5-positions enhance metabolic stability by reducing CYP450-mediated oxidation .

Advanced: How can conflicting biological assay data (e.g., IC₅₀ variability) be resolved?

Answer:
Contradictions in potency data may arise from:

  • Assay Conditions : Variations in pH, serum proteins, or incubation time (e.g., serum-free vs. serum-containing media alter compound bioavailability) .
  • Target Conformations : Use cryo-EM or X-ray crystallography to validate target structure consistency across assays .
  • Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or efflux mechanisms .

Mitigation : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of thienopyrimidine derivatives?

Answer:
SAR Workflow :

Core Modifications : Compare activity of thieno[3,2-d]pyrimidine vs. pyrimido[5,4-b]indole cores .

Substituent Screening : Synthesize derivatives with varied aryl groups (e.g., 3,5-difluorophenyl vs. 4-methylphenyl) and assess potency .

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